molecular formula C10H15NO2 B14393208 Acetic acid;2,4,6-trimethylpyridine CAS No. 89937-10-0

Acetic acid;2,4,6-trimethylpyridine

Cat. No.: B14393208
CAS No.: 89937-10-0
M. Wt: 181.23 g/mol
InChI Key: UIFJSCGQCKCYJT-UHFFFAOYSA-N
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Description

Acetic acid;2,4,6-trimethylpyridine: is a compound that combines acetic acid and 2,4,6-trimethylpyridine. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, widely known for its use in vinegar. 2,4,6-trimethylpyridine, also known as collidine, is a derivative of pyridine with three methyl groups attached to the 2nd, 4th, and 6th positions of the pyridine ring. This combination results in a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of 2,4,6-trimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation.

    Industrial Production: Industrially, 2,4,6-trimethylpyridine can be produced through the catalytic alkylation of pyridine with methanol over a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert 2,4,6-trimethylpyridine to its corresponding reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on 2,4,6-trimethylpyridine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as 2,4,6-trimethylpyridine N-oxide.

    Reduction: Reduced forms like 2,4,6-trimethylpiperidine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. The presence of methyl groups enhances its electron-donating ability, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    Pyridine: The parent compound of 2,4,6-trimethylpyridine, pyridine lacks the methyl groups and has different chemical properties.

    2,3,5-Trimethylpyridine: Another derivative of pyridine with methyl groups at different positions, resulting in distinct reactivity and applications.

Uniqueness:

    2,4,6-Trimethylpyridine: is unique due to the specific positioning of its methyl groups, which confer unique steric and electronic properties.

Properties

CAS No.

89937-10-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

acetic acid;2,4,6-trimethylpyridine

InChI

InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4)

InChI Key

UIFJSCGQCKCYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C)C.CC(=O)O

Origin of Product

United States

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